(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide
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Overview
Description
(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide is a synthetic organic compound characterized by the presence of a fluoro-substituted hydroxyphenyl group and a methylphenyl group connected via an ethenesulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-6-hydroxyaniline and 4-methylbenzaldehyde.
Formation of Ethenesulfonamide: The key step involves the formation of the ethenesulfonamide linkage. This can be achieved through a condensation reaction between the amine group of 2-fluoro-6-hydroxyaniline and the aldehyde group of 4-methylbenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ethenesulfonamide linkage can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which (E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide exerts its effects depends on its application:
Pharmacological Action: It may act by binding to specific enzymes or receptors, modulating their activity. The fluoro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity.
Material Properties: In materials science, the compound’s electronic structure can influence its conductivity, fluorescence, or other properties.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-Hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide: Lacks the fluoro substitution, which may affect its reactivity and binding properties.
(E)-N-(2-Fluoro-6-methoxyphenyl)-2-(4-methylphenyl)ethenesulfonamide: The methoxy group can alter the compound’s electronic properties compared to the hydroxy group.
Uniqueness
(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide is unique due to the presence of both fluoro and hydroxy groups, which can significantly influence its chemical reactivity and interaction with biological targets. This dual substitution pattern provides a balance of electronic effects and hydrogen bonding capabilities, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-N-(2-fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-11-5-7-12(8-6-11)9-10-21(19,20)17-15-13(16)3-2-4-14(15)18/h2-10,17-18H,1H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDJPHIVAKJSAN-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=C2F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC=C2F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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